Methyl 3-nitrooxanthrene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

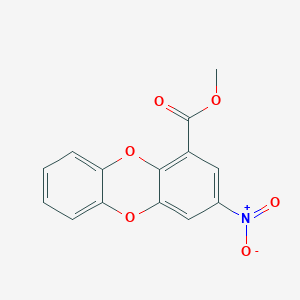

Methyl 3-nitrooxanthrene-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of oxanthrene, a polycyclic aromatic compound, and contains a nitro group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitrooxanthrene-1-carboxylate typically involves the nitration of oxanthrene derivatives followed by esterification. One common method includes the nitration of oxanthrene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitrooxanthrene is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitrooxanthrene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding amino derivative.

Substitution: Depending on the nucleophile, various substituted oxanthrene derivatives can be formed.

Scientific Research Applications

Methyl 3-nitrooxanthrene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-nitrooxanthrene-1-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-nitroanthracene-1-carboxylate

- Methyl 3-nitrofluorene-1-carboxylate

- Methyl 3-nitropyrene-1-carboxylate

Uniqueness

Methyl 3-nitrooxanthrene-1-carboxylate is unique due to its specific arrangement of functional groups and the presence of the oxanthrene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Biological Activity

Methyl 3-nitrooxanthrene-1-carboxylate (MNOX) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MNOX, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MNOX is characterized by the presence of a nitro group and a carboxylate moiety attached to an oxanthrene backbone. Its structural formula can be represented as follows:

This compound is typically synthesized through organic reactions involving nitration and carboxylation processes, leading to its unique properties that may contribute to its biological activities.

The biological activity of MNOX can be attributed to several mechanisms:

- Antioxidant Activity : MNOX exhibits significant radical scavenging properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using DPPH and ABTS assays, where MNOX demonstrates high scavenging efficiency .

- Enzyme Inhibition : Preliminary studies indicate that MNOX may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain oxidoreductases, which could influence metabolic processes in cells .

- Cellular Effects : MNOX has been tested on various cell lines, revealing its potential cytotoxic effects against cancer cells while sparing normal cells. This selective toxicity is essential for developing therapeutic agents with fewer side effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of MNOX:

Case Studies

Several case studies have explored the biological implications of MNOX:

- Antioxidant Efficacy in Hepatocytes : A study investigated the effect of MNOX on reactive oxygen species (ROS) levels in HepG2 liver cells. Results indicated that MNOX significantly reduced ROS levels, suggesting its protective role against oxidative damage .

- Cytotoxicity Assessment : In vitro experiments demonstrated that MNOX exhibited cytotoxic effects on various cancer cell lines while maintaining high viability in normal cells. This selectivity makes it a candidate for further development as an anti-cancer agent .

- Metabolic Pathway Influence : Research has indicated that MNOX affects metabolic pathways by modulating enzyme activities related to detoxification processes. This modulation could enhance the efficacy of existing treatments for metabolic disorders .

Properties

IUPAC Name |

methyl 3-nitrodibenzo-p-dioxin-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c1-19-14(16)9-6-8(15(17)18)7-12-13(9)21-11-5-3-2-4-10(11)20-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMDEODEBFKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.